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molecular formula C10H15NO B171255 5-(Pyridin-3-yl)pentan-2-ol CAS No. 119981-04-3

5-(Pyridin-3-yl)pentan-2-ol

Cat. No. B171255
M. Wt: 165.23 g/mol
InChI Key: QWSGUMOZIVWFFX-UHFFFAOYSA-N
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Patent
US05849764

Procedure details

To a solution of methylmagnesium bromide (0.75 mL of a 3M solution (diethyl ether) in 3.5 mL dry tetrahydrofuran) at 0° C. was added a solution of 4-pyridin-3-yl-butyraldehyde (133 mg in 1 mL tetrahydrofuran) and the mixture at low temperature. After 30 minutes, the reaction was quenched by the addition of saturated ammonium chloride and extracted with ethyl acetate. The organic portion was washed with saturated sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo. Purification by flash chromatography on silica gel (methylene chloride:methanol, 95:5) gave the title compound (71 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH2:11][CH2:12][CH:13]=[O:14])[CH:5]=1>O1CCCC1>[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH2:11][CH2:12][CH:13]([OH:14])[CH3:1])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CCCC=O
Name
Quantity
3.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic portion was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (methylene chloride:methanol, 95:5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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